molecular formula C10H10F3NO3 B13051489 (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid

(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13051489
M. Wt: 249.19 g/mol
InChI Key: XLMXKRXLSXZIPC-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is a chiral β-amino acid derivative serving as a sophisticated building block in modern drug discovery. This compound integrates two pharmacologically significant features: a stereospecific (R)-configuration and a trifluoromethyl (CF₃) group attached to an aromatic ring. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, ultimately improving its bioavailability and efficacy . The primary application of this compound is as a key intermediate in the synthesis of potential therapeutic agents. Its structure suggests utility in developing drugs targeting the central nervous system, particularly as a modulator of metabotropic glutamate receptors (mGluRs), which are promising targets for treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, the scaffold is highly relevant in oncology research. Similar trifluoromethyl-containing aminothiazole derivatives have demonstrated potent, structure-dependent antiproliferative activity against both drug-sensitive and multidrug-resistant lung cancer cell lines, outperforming standard chemotherapeutic agents like cisplatin in preclinical models . The compound's chiral amino acid core also makes it a valuable precursor for constructing complex peptide-based pharmaceuticals or for use in asymmetric synthesis. This product is provided For Research Use Only. It is strictly intended for laboratory research and development purposes and is not for diagnostic or therapeutic use in humans. Researchers should handle the material with appropriate safety precautions.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3R)-3-amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1

InChI Key

XLMXKRXLSXZIPC-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)C(F)(F)F)O

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Aromatic Ring Functionalization

  • Starting Material: Commercially available phenyl derivatives or protected phenols
  • Trifluoromethylation: Introduction of the trifluoromethyl group is commonly achieved via electrophilic trifluoromethylation reagents or nucleophilic substitution using trifluoromethyl-containing alkyl halides under controlled conditions.
  • Hydroxylation: The hydroxy group at the 4-position is introduced either by selective hydroxylation of the aromatic ring or by starting from a hydroxy-substituted aromatic precursor.

Side Chain Construction and Amino Group Introduction

  • The propanoic acid side chain with the amino group at the 3-position is typically constructed via alkylation of amino acid derivatives or through Michael addition reactions.
  • Alkylation using trifluoromethyl-containing alkyl halides (e.g., 1,1,1-trifluoro-3-iodopropane) in the presence of bases such as sodium hydroxide or sodium methoxide has been reported. However, reaction conditions must be carefully controlled to prevent decomposition of reagents and side reactions.
  • Dynamic kinetic resolution (DKR) is a powerful method to obtain the enantiomerically pure (3R) form. This involves racemic amino acid precursors undergoing enzymatic or chemical resolution under conditions that favor the selective formation of the (3R) enantiomer.

Representative Synthesis Procedure (Based on Literature)

Step Description Conditions Yield & Notes
1 Preparation of racemic 3-amino-3-(4-trifluoromethylphenyl)propanoic acid Alkylation of amino acid derivatives with trifluoromethyl alkyl halide in dry DMF, NaOH beads as base, under inert atmosphere Moderate to high yield (~85-98%), requires strict moisture and oxygen control to minimize byproducts
2 Hydroxylation or use of hydroxy-substituted starting material Selective aromatic substitution or protection/deprotection steps Variable yield depending on method
3 Dynamic kinetic resolution to obtain (3R) enantiomer Use of chiral catalysts or ligands, aqueous acidic conditions for hydrolysis High enantiomeric excess (>90%), scalable to gram quantities
4 Purification Crystallization or chromatography High purity (>98%)

Research Findings and Optimization Notes

  • Solvent and Base Selection: Use of dry, deoxygenated N,N-dimethylformamide (DMF) and solid NaOH beads is critical to prevent decomposition of trifluoromethyl alkylating agents and to achieve high stereoselectivity.
  • Temperature Control: Reactions are typically conducted at controlled temperatures (room temperature to 100 °C) depending on the step to optimize yield and minimize side reactions.
  • Scale-Up Challenges: Larger scale syntheses encounter issues such as reagent decomposition and mixing inefficiencies, requiring optimization of homogenization and reaction time.
  • Dynamic Kinetic Resolution (DKR): This approach allows efficient conversion of racemic mixtures to the desired (3R) enantiomer, facilitating large-scale production with operational simplicity.
  • Hydrolysis Conditions: Hydrolysis of protected intermediates is typically performed with 6 N hydrochloric acid at 100 °C for several hours to yield the free amino acid with good chemical yield (~89%).

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Preparation Notes
This compound C10H10F3NO3 249.19 Amino, hydroxy, trifluoromethyl, propanoic acid Multi-step synthesis with DKR for stereoselectivity
(R)-3-Amino-3-(4-trifluoromethylphenyl)propanoic acid C10H10F3NO2 233.19 Amino, trifluoromethyl, propanoic acid Alkylation and chiral resolution methods reported
2-Amino-5,5,5-trifluoropentanoic acid C5H8F3NO2 165.12 Amino, trifluoromethyl, pentanoic acid DKR and alkylation approaches detailed in literature

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the trifluoromethyl group can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

Drug Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to improve their pharmacokinetic properties. Specifically, this compound has been evaluated for its role in the development of drugs targeting various diseases, including neurological disorders.

  • Case Study : A study highlighted the role of similar trifluoromethylated compounds in enhancing the potency of inhibitors for serotonin uptake, demonstrating a significant increase in efficacy compared to non-fluorinated analogs .

Antidiabetic Activity

Research indicates that derivatives of (3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid exhibit promising antidiabetic properties.

  • Data Table: Antidiabetic Activity
CompoundTargetIC50 Value (µM)
Compound Aα-glucosidase6.28
Compound BDPP-IV4.58
Compound Cα-amylase0.91
Compound DPTP1B2.36

This table summarizes the in vitro activity against various diabetic targets, indicating that these compounds can potentially lead to new therapeutic agents for diabetes management .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

  • Research Findings : Studies have shown that compounds with similar structures can inhibit enzymes involved in neuroinflammation, suggesting that this compound may also possess neuroprotective properties .

Enzyme Inhibition

The unique structural features of this compound allow it to act as an effective inhibitor for certain enzymes.

  • Example : The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways, which could be relevant in cancer therapeutics.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving trifluoromethylation techniques, which are crucial for developing new derivatives with enhanced biological activities.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of 3-amino-3-phenylpropanoic acid derivatives. Key structural variations among analogues include substituent type, position, and stereochemistry. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid 4-hydroxy-3-(trifluoromethyl)phenyl C₁₀H₁₀F₃NO₃ 249.19 6960-37-8 Hydroxyl and CF₃ at adjacent positions; enhanced polarity and acidity
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-(trifluoromethyl)phenyl C₁₀H₁₀F₃NO₂ 233.19 793663-51-1 Lacks hydroxyl group; higher lipophilicity
(R)-3-Amino-3-(4-fluorophenyl)propanoic acid 4-fluorophenyl C₉H₁₀FNO₂ 199.18 151911-23-8 Fluorine substituent; smaller size and lower steric hindrance
(R)-3-Amino-3-(4-bromophenyl)propanoic acid 4-bromophenyl C₉H₁₀BrNO₂ 244.09 479074-63-0 Bromine’s bulkiness may hinder receptor binding
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-fluoro-4-hydroxyphenyl C₉H₁₀FNO₃ 199.18 403-90-7 Tyrosine derivative; fluorine instead of CF₃

Key Differences and Implications

Substituent Effects: The hydroxyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to non-hydroxylated analogues like (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid . The trifluoromethyl group increases electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to fluorine- or bromine-substituted derivatives .

Chirality :

  • The R configuration is critical for biological activity. Enantiomers (e.g., S-isomers in ) exhibit distinct binding affinities in receptor-mediated processes .

Biological Activity

(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid, also known as a fluorinated phenylalanine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, influencing their interactions with biological targets.

  • Molecular Formula : C11H12F3NO3
  • Molecular Weight : 263.21 g/mol
  • CAS Number : 1213456-22-4

Biological Activity

The biological activity of this compound has been studied primarily in the context of its role as an amino acid analog and its potential applications in drug development.

The compound exhibits biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to certain enzymes, potentially inhibiting their activity. This is particularly relevant in the context of DPP-4 inhibitors, which are used in diabetes management .
  • Influence on Protein Stability : Fluorinated amino acids can increase the stability of proteins, affecting their folding and interactions. This property is crucial in therapeutic proteins and peptide-based vaccines .
  • Modulation of Neurotransmitter Receptors : Studies suggest that similar compounds can influence serotonin uptake and other neurotransmitter systems, which may have implications for mood disorders .

Case Studies and Research Findings

Recent research highlights the significance of fluorinated compounds in drug discovery:

  • Fluorinated Phenylalanines : A study demonstrated that incorporating trifluoromethyl groups into phenylalanine derivatives can enhance their potency against specific biological targets, such as serotonin transporters .
  • DPP-4 Inhibitors : The structure-activity relationship (SAR) studies indicate that fluorinated analogs exhibit improved inhibition rates against DPP-4, suggesting potential benefits in treating type 2 diabetes .
  • Protein Interaction Studies : Research has shown that fluorinated amino acids can alter protein-protein interactions, which may lead to increased therapeutic efficacy in peptide-based drugs .

Data Tables

PropertyValue
Molecular FormulaC11H12F3NO3
Molecular Weight263.21 g/mol
CAS Number1213456-22-4
Biological ActivityDPP-4 inhibition
Potential ApplicationsDiabetes treatment

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